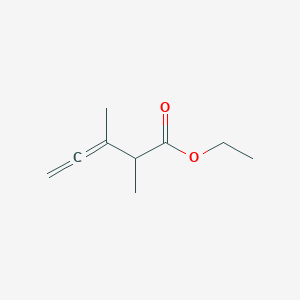
Ethyl 2,3-dimethylpenta-3,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dimethylpenta-3,4-dienoate is an organic compound with the molecular formula C9H14O2. It is a derivative of penta-3,4-dienoate, characterized by the presence of ethyl and dimethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of ethyl 2,3-dimethylpenta-3,4-dienoate can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by a palladium-catalyzed cross-coupling reaction . This method ensures high selectivity and yield. Industrial production methods often utilize similar catalytic processes to ensure efficiency and scalability.
Chemical Reactions Analysis
Ethyl 2,3-dimethylpenta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl ester group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dimethylpenta-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethylpenta-3,4-dienoate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Ethyl 2,3-dimethylpenta-3,4-dienoate can be compared with similar compounds such as ethyl 2-methylpenta-3,4-dienoate and ethyl 3-methylpenta-3,4-dienoate . While these compounds share structural similarities, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications.
Similar Compounds
- Ethyl 2-methylpenta-3,4-dienoate
- Ethyl 3-methylpenta-3,4-dienoate
Properties
CAS No. |
868697-16-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-7(3)8(4)9(10)11-6-2/h8H,1,6H2,2-4H3 |
InChI Key |
CZORIWFZZIRRQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















